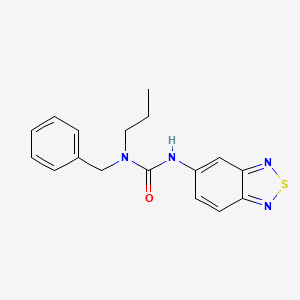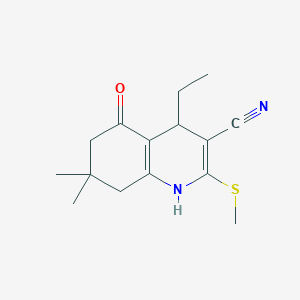![molecular formula C13H13NO3S3 B5171243 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate, also known as MTS, is a chemical compound that has gained popularity in scientific research due to its unique properties. MTS is a fluorescent compound that can be used to label proteins and peptides in biological systems. This labeling technique allows for the visualization and tracking of specific proteins and peptides in live cells and tissues. In
Mecanismo De Acción
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate works by reacting with free thiol groups on cysteine residues in proteins and peptides. The reaction between this compound and thiol groups results in the formation of a covalent bond, which labels the protein or peptide with the fluorescent this compound molecule. The labeled protein or peptide can then be visualized and tracked using fluorescence microscopy.
Biochemical and Physiological Effects:
This compound labeling has minimal effects on protein function and cell viability. Studies have shown that this compound labeling does not affect protein stability, enzymatic activity, or protein-protein interactions. This compound labeling also does not affect cell growth or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling has several advantages over other labeling techniques. This compound labeling is highly specific and can label proteins and peptides with high efficiency. This compound labeling is also compatible with a wide range of biological systems, including live cells and tissues. This compound labeling is also reversible, allowing for the removal of the this compound label if necessary. However, this compound labeling does have some limitations. This compound labeling requires the presence of free thiol groups on cysteine residues, which may not be present in all proteins and peptides. This compound labeling also requires the use of fluorescence microscopy, which may not be available in all laboratories.
Direcciones Futuras
For 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate research include the development of new this compound derivatives with improved properties, the use of this compound in drug discovery research, and the application of this compound labeling in clinical settings. This compound labeling may also be used in combination with other labeling techniques to study complex biological processes.
Métodos De Síntesis
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate can be synthesized by reacting 2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl chloride with 1-propanesulfonic acid. The reaction takes place in anhydrous dimethylformamide (DMF) and requires the use of a base such as triethylamine. The resulting product is a white powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate has been widely used in scientific research to label proteins and peptides in biological systems. This labeling technique allows researchers to visualize and track specific proteins and peptides in live cells and tissues. This compound has been used to study a variety of biological processes, including protein trafficking, protein-protein interactions, and enzyme activity. This compound has also been used in drug discovery research to screen for compounds that can modulate protein function.
Propiedades
IUPAC Name |
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c1-9-14(6-2-8-20(15,16)17)12-11(19-9)4-3-10-5-7-18-13(10)12/h3-5,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNSYBPESKYEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=C2SC=C3)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
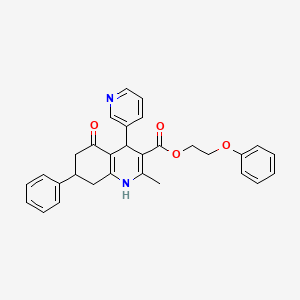
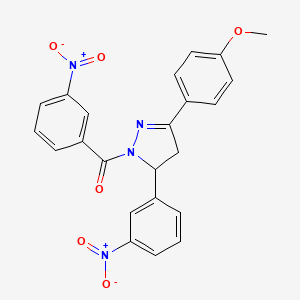
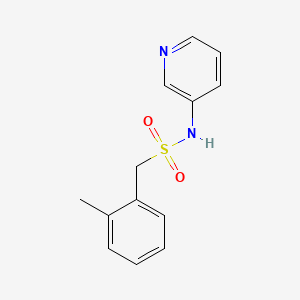
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
